molecular formula C11H13NO2S2 B8305521 2-Benzylsulfanyl-5-hydroxymethyl-4,5-dihydrothiazol-4-ol

2-Benzylsulfanyl-5-hydroxymethyl-4,5-dihydrothiazol-4-ol

Cat. No. B8305521
M. Wt: 255.4 g/mol
InChI Key: KIITZNUXLFPVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548676B1

Procedure details

0.2 ml of concentrated hydrochloric acid is added to 3.0 g of 2-benzylsulfanyl-5-hydroxymethyl-4,5-dihydrothiazol-4-ol in 25 ml of ethanol. The mixture is stirred at 50° C. for 12 hours, the solvent is removed in vacuo, and the residue is chromatographed on silica gel (ether:hexane; 1:1). The title compound is obtained in the form of a yellow oil (compound 3.1).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([S:9][C:10]1[S:11][CH:12]([CH2:16][OH:17])[CH:13](O)[N:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(O)C>[CH2:2]([S:9][C:10]1[S:11][C:12]([CH2:16][OH:17])=[CH:13][N:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1SC(C(N1)O)CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (ether:hexane; 1:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.